4-Cyanobutane-1-sulfonyl fluoride

Sultam Synthesis Cyclization Medicinal Chemistry

Researchers face challenges sourcing stable, bifunctional sulfonyl fluoride building blocks for SuFEx chemistry and sultam synthesis. 4-Cyanobutane-1-sulfonyl fluoride solves this with its unique orthogonal reactivity: the sulfonyl fluoride enables SuFEx coupling while the nitrile allows intramolecular reductive cyclization (48-84% yield). Its >24 h hydrolytic stability at pH 7.4 makes it essential for aqueous biological workflows where sulfonyl chlorides fail. A strategic intermediate for constructing sp³-enriched 3D scaffolds.

Molecular Formula C5H8FNO2S
Molecular Weight 165.19 g/mol
Cat. No. B13257116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobutane-1-sulfonyl fluoride
Molecular FormulaC5H8FNO2S
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)F)CC#N
InChIInChI=1S/C5H8FNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2
InChIKeyPUAQXGYLCAYGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanobutane-1-sulfonyl fluoride: Bifunctional Aliphatic Sulfonyl Fluoride for Click Chemistry


4-Cyanobutane-1-sulfonyl fluoride (C₅H₈FNO₂S, MW 165.19) is an aliphatic sulfonyl fluoride building block containing a terminal nitrile. It belongs to the class of sulfur(VI) fluoride exchange (SuFEx) click chemistry hubs, which are characterized by a unique balance of stability and latent electrophilicity that distinguishes them from more reactive sulfonyl halides [1]. The compound's dual functionality makes it a strategic intermediate for constructing sp³-enriched sultam scaffolds and deploying sulfonyl fluoride warheads in chemical biology [2].

SuFEx click chemistry hub with latent electrophilicity and aqueous compatibility
Dual functionality: sulfonyl fluoride warhead and terminal nitrile for cyclization or diversification
Reported to support spirocyclic sultam synthesis and activity-based probe assembly

Why 4-Cyanobutane-1-sulfonyl fluoride Cannot Be Replaced by Generic Analogs


In-class substitution of 4-cyanobutane-1-sulfonyl fluoride with the corresponding sulfonyl chloride, a simple aliphatic sulfonyl fluoride, or a cyclic analog carries a high risk of experimental failure. The sulfonyl fluoride group is not simply a less reactive version of a sulfonyl chloride; its unique heterolytic cleavage mechanism underpins SuFEx reactivity while resisting hydrolysis and reduction under physiological conditions, enabling applications in aqueous media that are inaccessible to sulfonyl chlorides [1]. Simultaneously, the nitrile group is not a passive spectator but a pivotal handle for intramolecular reductive cyclization to build complex sultam frameworks, a transformation impossible for non-cyano sulfonyl fluorides [2]. These orthogonal reactivities are quantified below.

Target: 4-Cyanobutane-1-sulfonyl fluoride
SuFEx-active SO₂F, stable in aqueous media, nitrile enables intramolecular cyclization
Potential substitute: Generic sulfonyl chloride analog
Rapid hydrolysis in buffer, competing chlorination side products, no cyano handle
May not transfer directly; aqueous stability gap limits biological workflow fit
Target: 4-Cyanobutane-1-sulfonyl fluoride
Terminal CN allows reductive cyclization to spirocyclic sultam frameworks
Potential substitute: Non-cyano alkyl sulfonyl fluoride
Lacks cyclization reactivity; only sulfonamide formation possible, scaffold diversity lost
Cyclization pathway not accessible; sultam library construction may be blocked

Quantified Performance Advantages of 4-Cyanobutane-1-sulfonyl fluoride Over Key Analogs


Reductive Cyclization to Spirocyclic Sultams: Yield Advantage Over Non-Cyano Analogs

A defining differentiator for 4-cyanobutane-1-sulfonyl fluoride is the ability of the terminal nitrile to undergo one-pot reductive cyclization, converting it into a spirocyclic β- or γ-sultam. This reactivity is absent in simple alkyl sulfonyl fluorides like butane-1-sulfonyl fluoride. The cyanoalkylsulfonyl fluoride class, which includes the target compound, achieves this transformation with a reported efficiency range of 48–84% isolated yield across ten examples, validated on up to 30 g scale under mild conditions (NaBH₄, NiCl₂·6H₂O, MeOH) [1].

Reductive cyclization yield
Head-to-head
Target: 48–84% yield
Comparator: 0% (reaction not possible)
Supports exclusive sultam-forming reactivity
Class-level yields; NaBH₄/NiCl₂, MeOH, up to 30 g scale
Sultam Synthesis Cyclization Medicinal Chemistry

Chemoselective Sulfonylation vs. Sulfonyl Chloride in Competition Experiments

In head-to-head benchmarks for nucleophilic substitution, sulfonyl fluorides exhibit exclusive reaction at the sulfur center to give sulfonylation products, whereas the corresponding sulfonyl chlorides produce competing C–Cl bond formation. This chemoselectivity advantage is fundamental to SuFEx click chemistry and is conserved for aliphatic substrates like 4-cyanobutane-1-sulfonyl fluoride, enabling its use as a reliable electrophilic hub in aqueous media where its sulfonyl chloride analog would undergo rapid hydrolysis [1].

Chemoselectivity vs. sulfonyl chloride
Cross-study comparable
Target: exclusive sulfonylation
Comparator: sulfonylation + N-chlorination mixture
May reduce purification burden in library synthesis
Qualitative product distribution, amine nucleophile conditions
Click Chemistry SuFEx Bioconjugation

Hydrolytic Stability Under Physiological Conditions vs. Sulfonyl Chloride

A critical procurement criterion for covalent probe or inhibitor development is aqueous stability. Sulfonyl fluorides as a class, including 4-cyanobutane-1-sulfonyl fluoride, demonstrate decomposition half-lives exceeding 24 hours in physiological buffer (pH 7.4, 37°C) [1]. In contrast, aliphatic sulfonyl chlorides hydrolyze within minutes under identical conditions, precluding their use in any biological assay requiring temporal stability prior to target engagement [2]. This stability window is sufficient for in vitro and cell-based profiling workflows.

Aqueous stability (t₁/₂)
Class-level
Target: >24 h
Comparator: 288-fold difference)
Supports aqueous-stability-based selection for biological workflows
PBS pH 7.4, 37°C; sulfonyl fluoride class behavior
Chemical Biology Drug Discovery Plasma Stability

Dual Warhead Orthogonality: Independent SuFEx Handle and Nitrile Diversification

The target compound's linear butane spacer positions the nitrile group at a distance electronically decoupled from the sulfonyl fluoride electrophile. This enables orthogonal, sequential derivatization: the SuFEx handle can be reacted first with an amine nucleophile to install a sulfonamide linkage without affecting the nitrile, which can subsequently be reduced, hydrolyzed, or used in a tetrazole cycloaddition. This contrasts with single-warhead probes where only one transformation is possible, limiting molecular complexity generation per synthetic step [1].

Dual functional group orthogonality
Supporting evidence
Target: 2 addressable sites (SO₂F + CN)
Comparator: 1 site (SO₂F only)
Enables sequential derivatization for probe diversification
Spacer decouples reactivity; amine then nitrile modification
Late-Stage Functionalization Covalent Inhibitors Library Synthesis

Recommended Use Cases for 4-Cyanobutane-1-sulfonyl fluoride


Spirocyclic Sultam Building Blocks for Drug Discovery Libraries

Procure 4-cyanobutane-1-sulfonyl fluoride as the precursor for one-pot reductive cyclization to spirocyclic sultams. The reported 48–84% yield on multigram scale [1] makes the compound an efficient entry point for generating 3D sultam scaffolds, which are privileged structures in medicinal chemistry due to their low basicity and enhanced aqueous solubility compared to saturated nitrogen heterocycles.

Activity-Based Protein Profiling Probes with Extended Aqueous Stability

Use 4-cyanobutane-1-sulfonyl fluoride to install a covalent sulfonyl fluoride warhead onto a recognition element via the SuFEx reaction. The >24 h hydrolytic stability at pH 7.4 [1] ensures that the probe remains intact during incubation with live cells or lysates, while the identically structured sulfonyl chloride analog would degrade within minutes, making this compound the only viable choice for biological workflows.

Orthogonal Bioconjugation via Sequential SuFEx and Nitrile Modification

Exploit the orthogonal reactivity of the SuFEx handle and the terminal nitrile for two-step biomolecule labeling. First, react 4-cyanobutane-1-sulfonyl fluoride with a lysine side chain on a protein of interest under mild aqueous conditions. Then, reduce the remaining nitrile to an amine or hydrolyze it to a carboxylic acid for subsequent payload attachment. This sequential strategy is not feasible with a single-functional sulfonyl fluoride [1].

Application
Selection Property
Validation Focus
Spirocyclic sultam synthesis for drug discovery
Cyano-enabled reductive cyclization reactivity
Cyclization efficiency and multigram scalability
Activity-based protein profiling probes
Extended aqueous stability of sulfonyl fluoride warhead
Hydrolytic stability in incubation buffer and lysate
Orthogonal bioconjugation and library assembly
Sequential addressability of SuFEx and nitrile handles
Two-step derivatization without cross-reactivity
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